

# Benalfocin hydrochloride CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Benalfocin hydrochloride

Cat. No.: B1663726 Get Quote

# In-Depth Technical Guide: Benalfocin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Benalfocin hydrochloride**, also known by its developmental code SK&F 86466 hydrochloride, is a potent and selective α2-adrenoceptor antagonist. It has been investigated for its potential therapeutic applications, primarily as an antihypertensive agent. This technical guide provides a comprehensive overview of **Benalfocin hydrochloride**, including its chemical identity, mechanism of action, pharmacological properties, and relevant experimental protocols.

# **Chemical Identity**

A clear and unambiguous identification of a compound is critical for research and development. The following table summarizes the key identifiers for **Benalfocin hydrochloride**.



| Identifier        | Value                                                                    | Reference |
|-------------------|--------------------------------------------------------------------------|-----------|
| Chemical Name     | Benalfocin hydrochloride                                                 |           |
| Synonym           | SK&F 86466 hydrochloride                                                 | -         |
| CAS Number        | 86129-54-6                                                               | -         |
| IUPAC Name        | 6-chloro-3-methyl-1,2,4,5-<br>tetrahydro-3-<br>benzazepine;hydrochloride | _         |
| Molecular Formula | C11H15Cl2N                                                               | -         |
| Molecular Weight  | 232.15 g/mol                                                             | -         |

## \*\*3. Mechanism of Action

**Benalfocin hydrochloride** exerts its pharmacological effects by selectively blocking  $\alpha$ 2-adrenergic receptors. These receptors are a key component of the sympathetic nervous system and are involved in regulating neurotransmitter release.

# **Signaling Pathway**

The  $\alpha$ 2-adrenergic receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the inhibitory G-protein, Gi. The binding of an agonist to the  $\alpha$ 2-adrenoceptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP), a crucial second messenger. By antagonizing this receptor, Benalfocin prevents this inhibitory effect, leading to an increase in cAMP levels.



Click to download full resolution via product page

Caption: α2-Adrenergic receptor signaling pathway and the antagonistic action of Benalfocin.



# **Pharmacological Properties**

The pharmacological profile of **Benalfocin hydrochloride** has been characterized through various in vitro and in vivo studies.

# **Receptor Binding Affinity**

The affinity of Benalfocin for  $\alpha$ 2-adrenoceptors has been determined using radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the drug's binding affinity, with lower values indicating higher affinity.

| Receptor                             | Ki (nM) | Reference |
|--------------------------------------|---------|-----------|
| Pre-junctional α2-<br>adrenoceptors  | 13      |           |
| Post-junctional α2-<br>adrenoceptors | 17      |           |

## **Pharmacokinetics in Humans**

A clinical study in healthy male volunteers provided insights into the pharmacokinetic profile of Benalfocin following oral administration.

| Parameter                       | Value                                                                               |
|---------------------------------|-------------------------------------------------------------------------------------|
| Dose                            | 10, 25, and 50 mg (single oral doses)                                               |
| Effect on Plasma Norepinephrine | Dose-related increase                                                               |
| Effect on Heart Rate            | Increase in supine and orthostatically stimulated heart rate                        |
| Effect on Blood Pressure        | Little increase in systolic blood pressure, no increase in diastolic blood pressure |

# **Experimental Protocols**



Reproducible and well-documented experimental methods are fundamental to scientific research. This section details a representative protocol for an  $\alpha$ 2-adrenoceptor binding assay.

# Radioligand Binding Assay for α2-Adrenoceptor

This protocol describes a competitive binding assay using [ $^{3}$ H]yohimbine, a well-characterized  $\alpha$ 2-adrenoceptor antagonist radioligand, to determine the binding affinity of a test compound like Benalfocin.

Objective: To determine the Ki of **Benalfocin hydrochloride** for the  $\alpha$ 2-adrenergic receptor.

#### Materials:

- Cell membranes expressing α2-adrenergic receptors (e.g., from rat cerebral cortex, human platelets, or a recombinant cell line).
- [3H]yohimbine (radioligand).
- Benalfocin hydrochloride (test compound).
- Non-specific binding control (e.g., phentolamine or unlabeled yohimbine at a high concentration).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Scintillation vials and scintillation fluid.
- Liquid scintillation counter.
- Glass fiber filters.
- Filtration apparatus.

### Procedure:

 Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and



centrifugation to remove endogenous substances. Resuspend the final pellet in the assay buffer to a desired protein concentration.

- Assay Setup: In a series of tubes, add a constant concentration of [3H]yohimbine and a constant amount of membrane protein.
- Competition Curve: To different sets of tubes, add increasing concentrations of Benalfocin hydrochloride.
- Controls:
  - Total Binding: Tubes containing only [3H]yohimbine and membranes.
  - Non-specific Binding: Tubes containing [³H]yohimbine, membranes, and a high concentration of a non-labeled antagonist (e.g., 10 μM phentolamine).
- Incubation: Incubate all tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Termination of Binding: Rapidly filter the contents of each tube through glass fiber filters under vacuum. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the logarithm of the competitor (Benalfocin) concentration.
  - Determine the IC<sub>50</sub> value (the concentration of Benalfocin that inhibits 50% of the specific binding of [<sup>3</sup>H]yohimbine) from the competition curve.
  - Calculate the Ki value using the Cheng-Prusoff equation: Ki =  $IC_{50}$  / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.





Click to download full resolution via product page

Caption: Experimental workflow for the  $\alpha$ 2-adrenoceptor radioligand binding assay.



# **Chemical Synthesis**

While specific, detailed synthesis protocols for **Benalfocin hydrochloride** are not widely published in readily available literature, the general synthesis of benzazepine derivatives often involves multi-step organic chemistry reactions. A plausible synthetic route would likely start from a substituted benzene derivative, followed by reactions to construct the seven-membered azepine ring, and subsequent N-methylation and chlorination. The final step would involve the formation of the hydrochloride salt, typically by treating the free base with hydrochloric acid in a suitable solvent.

## Conclusion

Benalfocin hydrochloride is a well-characterized, potent, and selective  $\alpha 2$ -adrenoceptor antagonist. Its ability to modulate the sympathetic nervous system has made it a subject of interest in cardiovascular research. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this compound or in the broader field of adrenergic pharmacology. Further investigation into its clinical efficacy and safety in specific patient populations would be necessary to fully elucidate its therapeutic potential.

To cite this document: BenchChem. [Benalfocin hydrochloride CAS number and IUPAC nomenclature]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663726#benalfocin-hydrochloride-cas-number-and-iupac-nomenclature]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com